Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate
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Overview
Description
Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the 3-methyl group.
Amination: The resulting intermediate undergoes amination to introduce the methylamino group.
Esterification: Finally, the compound is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(1h-pyrazol-1-yl)butanoate: Lacks the methyl and methylamino groups, resulting in different biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-(methylamino)-4-(3-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-16-11(15)10(12-3)6-8-14-7-5-9(2)13-14/h5,7,10,12H,4,6,8H2,1-3H3 |
InChI Key |
WTQSDIOIIHSAOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1C=CC(=N1)C)NC |
Origin of Product |
United States |
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